2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound features a unique structure characterized by a triazolo[4,3-a]pyrazine core, a chlorophenyl group, and a methoxyphenylacetamide moiety. Its synthesis and biological activities have garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and antiviral agent.
This compound is classified under heterocyclic compounds, specifically triazolopyrazines, which are known for their diverse biological activities. The presence of various functional groups enhances its potential as a pharmacological agent. The structural complexity of this compound makes it a suitable candidate for further exploration in drug development.
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves several steps:
The molecular formula of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is . The structure can be represented using various chemical notation systems:
Cc(cc1C)cc(C)c1NC(CN1N=C(C(SCc(cc2)ccc2Cl)=NC=C2)N2C1=O)=O
MDL Number (MFCD)
This compound features multiple functional groups including a sulfonyl group and an acetamide moiety which contribute to its biological activity .
The compound can participate in various chemical reactions:
These reactions offer pathways for synthesizing analogs with potentially enhanced pharmacological properties.
The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves several potential pathways:
These mechanisms highlight its potential as a therapeutic agent in various diseases.
The physical properties of this compound include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or light. Detailed characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms its structure and purity .
Due to its structural features and biological activity, 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide has several potential applications in scientific research:
These applications underscore the importance of this compound in medicinal chemistry and drug development efforts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: